2-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-methylpropan-1-one
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Overview
Description
2-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-methylpropan-1-one is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a pyrazole ring, and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-methylpropan-1-one typically involves multiple steps, starting from commercially available precursorsThe final step involves the addition of the methoxy group through a methylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a key role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with a methoxyphenyl group and potential anti-inflammatory properties.
2-methoxy-4-(4-methylpiperazin-1-yl): A compound with a similar piperidine moiety.
Uniqueness
2-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,26-4)19(24)23-10-8-14(9-11-23)18-17(13-21-22-18)15-6-5-7-16(12-15)25-3/h5-7,12-14H,8-11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASIVSKKPEWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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